molecular formula C20H15FO2 B339299 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE

Cat. No.: B339299
M. Wt: 306.3 g/mol
InChI Key: XHLZAZUXZZMASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE is an organic compound that features a biphenyl group and a fluorophenyl group connected via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE typically involves the reaction of biphenyl-2-ol with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of alcohol derivatives.

    Substitution: The biphenyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl and fluorophenyl derivatives.

Scientific Research Applications

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

    2-(Biphenyl-2-yloxy)-1-phenylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(Biphenyl-2-yloxy)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

Uniqueness: The presence of the fluorine atom in 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE can significantly influence its reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C20H15FO2

Molecular Weight

306.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(2-phenylphenoxy)ethanone

InChI

InChI=1S/C20H15FO2/c21-17-12-10-16(11-13-17)19(22)14-23-20-9-5-4-8-18(20)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

XHLZAZUXZZMASI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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